molecular formula C225H360N76O67S B1591703 Somatotropin releasing hormone (1-43) CAS No. 86472-71-1

Somatotropin releasing hormone (1-43)

カタログ番号: B1591703
CAS番号: 86472-71-1
分子量: 5234 g/mol
InChIキー: ORNDKVCWLUZAQL-FOWIMTFFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Somatotropin releasing hormone (1-43), also known as Somatotropin releasing hormone (1-43), is a useful research compound. Its molecular formula is C225H360N76O67S and its molecular weight is 5234 g/mol. The purity is usually 95%.
BenchChem offers high-quality Somatotropin releasing hormone (1-43) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Somatotropin releasing hormone (1-43) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Somatotropin releasing hormone (SRH), also known as growth hormone-releasing hormone (GHRH), is a crucial peptide hormone involved in the regulation of growth hormone (GH) secretion from the anterior pituitary gland. The specific variant of interest here, GHRH(1-43), is a 43-amino acid peptide that plays a significant role in various physiological processes, including growth, metabolism, and potential therapeutic applications.

GHRH is synthesized in the arcuate nucleus of the hypothalamus and released into the hypophyseal portal circulation. It binds to GHRH receptors (GHRHR) located on somatotroph cells in the anterior pituitary. This binding activates a G protein-coupled receptor signaling pathway, leading to increased intracellular cyclic AMP (cAMP) levels, which subsequently stimulate GH synthesis and release. The mechanism can be summarized as follows:

  • Binding : GHRH binds to its receptor on somatotrophs.
  • Signal Transduction : Activation of adenylyl cyclase increases cAMP production.
  • Calcium Influx : Elevated cAMP levels lead to calcium influx through voltage-sensitive channels.
  • GH Release : Increased intracellular calcium stimulates the exocytosis of GH from secretory vesicles .

Biological Functions

GHRH(1-43) has been implicated in several biological functions:

  • Growth Regulation : It stimulates linear growth by promoting GH release, which in turn increases insulin-like growth factor 1 (IGF-1) levels, essential for growth and development.
  • Metabolic Effects : GHRH influences metabolic processes, including lipid metabolism and glucose homeostasis, by modulating GH and IGF-1 levels .
  • Role in Disease : Aberrant GHRH signaling has been linked to conditions such as acromegaly, where ectopic GHRH secretion from tumors leads to excessive GH production .

Ectopic Acromegaly

A notable case study involved a 23-year-old male diagnosed with ectopic acromegaly due to a pheochromocytoma. Postoperative evaluations showed elevated serum GH and IGF-1 levels despite symptom improvement, highlighting the challenges in managing conditions associated with abnormal GHRH secretion .

Therapeutic Applications

Research has explored GHRH analogs for therapeutic purposes:

  • Diabetes Management : Engineered GHRH agonists have shown promise in enhancing beta-cell function and insulin secretion in type 2 diabetes models .
  • Cancer Treatment : Antagonists of GHRH have been investigated for their potential to inhibit tumor growth by blocking autocrine signaling pathways in cancers expressing GHRH receptors .

Comparative Biological Activity

The biological activity of GHRH(1-43) can be compared with other forms of GHRH, such as truncated variants. Table 1 summarizes key differences:

VariantAmino AcidsBiological ActivityStability
GHRH(1-43)43HighModerate
GHRH(1-29)29ModerateHigh
Rat GRF(1-43)43Lower than humanVariable

科学的研究の応用

Endocrine Applications

Growth Hormone Deficiency Treatment

GHRH (1-43) is primarily used in the treatment of growth hormone deficiency in both children and adults. It stimulates the anterior pituitary gland to release GH, which is essential for growth and metabolism. The following conditions are treated with GHRH:

  • Pediatric Growth Failure : Conditions such as Turner syndrome, Prader-Willi syndrome, and idiopathic short stature are treated with GHRH to promote linear growth in children .
  • Adult Growth Hormone Deficiency : GHRH is also indicated for adults with growth hormone deficiency due to pituitary disorders or trauma .

Metabolic Disorders

Diabetes Management

Recent studies indicate that GHRH analogs can improve metabolic control in diabetic patients. They have been shown to:

  • Enhance β-cell survival and proliferation, which promotes insulin production .
  • Improve glycemic control by increasing insulin sensitivity and secretion from pancreatic islets .

Table 1: Effects of GHRH on Diabetes Management

GHRH Analog Effect Reference
JI-34Stimulates β-cell survival
MR-403Increases insulin expression
JI-36Enhances islet engraftment

Cardiovascular Applications

Cardiac Repair and Regeneration

GHRH has been investigated for its potential in cardiac repair following myocardial infarction. Studies suggest that it can:

  • Promote cardiomyocyte survival and reduce cardiac hypertrophy .
  • Enhance wound healing processes in cardiac tissues .

Neurological Applications

Cognitive Function Improvement

GHRH analogs have shown promise in treating cognitive decline associated with aging and neurodegenerative diseases such as Alzheimer’s disease. They may:

  • Decrease amyloid aggregation, a hallmark of Alzheimer’s pathology .
  • Improve cognitive performance in patients with mild cognitive impairment .

Oncology Applications

Cancer Treatment

GHRH analogs exhibit potential anti-cancer properties:

  • They can inhibit tumor growth by modulating GH secretion and affecting tumor microenvironments .
  • Somatostatin analogs, which interact with GHRH pathways, are used to manage neuroendocrine tumors and acromegaly .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of GHRH (1-43) in various applications:

  • Growth Hormone Deficiency : A study involving children with GH deficiency demonstrated significant improvements in height velocity after treatment with GHRH analogs over a 12-month period .
  • Diabetes Management : Clinical trials showed that GHRH administration led to improved glycemic control in patients with type 2 diabetes, highlighting its role in enhancing insulin secretion and action .
  • Cardiac Repair : A pilot study on patients recovering from myocardial infarction indicated that GHRH treatment resulted in improved cardiac function and reduced scar tissue formation .

化学反応の分析

Structural Characteristics and Interactions

The peptide adopts an α-helical conformation critical for receptor binding:

  • N-terminal interactions :

    • Tyr¹ forms hydrogen bonds with H210³.³⁷b and R357⁷.³⁸b of GHRHR .

    • Asp³ stabilizes via salt bridges with K182².⁶⁷b .

  • C-terminal interactions :

    • Arg¹¹ stabilizes ECL1–ECL2 through salt bridges with D274⁵.⁵²b .

    • Hydrophobic residues (Phe⁶, Ile⁵) engage TM helices (L362⁷.⁴³b) .

Table 2: Key Residues and Receptor Interactions

ResidueInteraction Partner (GHRHR)Functional Impact
Tyr¹H210³.³⁷b, R357⁷.³⁸bDisruption reduces cAMP by >90%
Asp³K182².⁶⁷bD³A mutation reduces potency 4x
Phe⁶F126¹.³⁶b, Y133¹.⁴³bHydrophobic stacking essential
Arg¹¹D274⁵.⁵²bStabilizes ECL1–ECL2 interface

Biological Activity and Signaling

GHRH 1-43 binds the GHRH receptor (GHRHR), a class B GPCR, triggering cAMP/PKA and Ca²⁺/PKC pathways :

  • In vitro activity :

    • Stimulates GH secretion in pituitary somatotrophs (EC₅₀: ~2 nM) .

    • FDC-P1 cell proliferation (IC₅₀: 2000 nM for hGHR) .

  • Receptor dynamics :

    • ECD-TMD interactions (e.g., GHRH residues 20–27 with ECD L34, F82) stabilize active conformations .

    • TM6 outward displacement enables Gαₛ coupling .

Table 3: Functional Assays of GHRH 1-43

Assay TypeModel SystemResultReference
cAMP accumulationHEK293T-GHRHREC₅₀ = 1.8 ± 0.3 nM
GH secretionRat somatotrophs3.2-fold increase vs. baseline
Receptor bindingRadioligand assayKd = 0.45 nM (competition vs. ¹²⁵I-GHRH)

Stability and Degradation

  • Proteolytic cleavage :

    • Susceptible to dipeptidyl peptidase IV (DPP-IV) at Ala²–Asp³ .

    • Plasma half-life: <7 min (necessitates PEGylation or DPP-IV inhibitors) .

  • Oxidation : Methionine²⁷ forms methionine sulfoxide under oxidative stress .

Comparative Analysis with Analogues

Sermorelin (GHRH 1–29) shares N-terminal residues but lacks C-terminal stability:

  • Half-life : 12 min vs. 7 min for GHRH 1-43 .

  • Potency : 60% lower GH release vs. full-length GHRH .

This synthesis-structure-activity relationship (SSAR) analysis underscores GHRH 1-43’s role as a template for designing long-acting GH secretagogues. Future studies should explore stabilization strategies (e.g., non-natural amino acids) to enhance therapeutic potential .

特性

IUPAC Name

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C225H360N76O67S/c1-20-111(12)174(298-180(329)116(17)264-201(350)154(96-172(323)324)282-179(328)114(15)262-181(330)126(227)92-122-98-249-105-260-122)215(364)293-151(89-119-40-27-24-28-41-119)210(359)301-177(117(18)305)217(366)297-159(104-304)213(362)296-158(103-303)212(361)288-150(91-121-52-56-125(307)57-53-121)205(354)272-129(44-32-77-252-220(237)238)185(334)271-134(49-37-82-257-225(247)248)198(347)299-176(113(14)22-3)216(365)292-144(84-107(4)5)183(332)259-101-168(316)265-136(59-67-161(229)309)192(341)284-146(86-109(8)9)203(352)287-148(90-120-50-54-124(306)55-51-120)200(349)263-115(16)178(327)267-128(43-31-76-251-219(235)236)184(333)268-127(42-29-30-75-226)187(336)283-145(85-108(6)7)202(351)285-147(87-110(10)11)204(353)289-152(93-123-99-250-106-261-123)207(356)280-142(65-73-171(321)322)199(348)300-175(112(13)21-2)214(363)281-143(74-83-369-19)197(346)291-155(97-173(325)326)209(358)273-130(45-33-78-253-221(239)240)186(335)276-139(61-69-163(231)311)194(343)275-135(58-66-160(228)308)182(331)258-100-167(315)266-137(63-71-169(317)318)191(340)269-131(46-34-79-254-222(241)242)189(338)290-153(94-165(233)313)208(357)279-140(62-70-164(232)312)195(344)278-141(64-72-170(319)320)196(345)277-138(60-68-162(230)310)193(342)270-133(48-36-81-256-224(245)246)190(339)295-157(102-302)211(360)274-132(47-35-80-255-223(243)244)188(337)286-149(88-118-38-25-23-26-39-118)206(355)294-156(218(367)368)95-166(234)314/h23-28,38-41,50-57,98-99,105-117,126-159,174-177,302-307H,20-22,29-37,42-49,58-97,100-104,226-227H2,1-19H3,(H2,228,308)(H2,229,309)(H2,230,310)(H2,231,311)(H2,232,312)(H2,233,313)(H2,234,314)(H,249,260)(H,250,261)(H,258,331)(H,259,332)(H,262,330)(H,263,349)(H,264,350)(H,265,316)(H,266,315)(H,267,327)(H,268,333)(H,269,340)(H,270,342)(H,271,334)(H,272,354)(H,273,358)(H,274,360)(H,275,343)(H,276,335)(H,277,345)(H,278,344)(H,279,357)(H,280,356)(H,281,363)(H,282,328)(H,283,336)(H,284,341)(H,285,351)(H,286,337)(H,287,352)(H,288,361)(H,289,353)(H,290,338)(H,291,346)(H,292,365)(H,293,364)(H,294,355)(H,295,339)(H,296,362)(H,297,366)(H,298,329)(H,299,347)(H,300,348)(H,301,359)(H,317,318)(H,319,320)(H,321,322)(H,323,324)(H,325,326)(H,367,368)(H4,235,236,251)(H4,237,238,252)(H4,239,240,253)(H4,241,242,254)(H4,243,244,255)(H4,245,246,256)(H4,247,248,257)/t111-,112-,113-,114-,115-,116-,117+,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,174-,175-,176-,177-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNDKVCWLUZAQL-FOWIMTFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C225H360N76O67S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235580
Record name Somatotropin releasing hormone (1-43)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

5234 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86472-71-1
Record name Somatotropin releasing hormone (1-43)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086472711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Somatotropin releasing hormone (1-43)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。